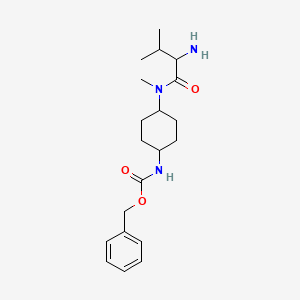
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a benzyl group, an amino group, and a cyclohexyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the benzyl group: The benzyl group is attached using benzyl bromide in the presence of a base.
Formation of the carbamate group: The carbamate group is formed by reacting the intermediate with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
- (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
Uniqueness
This compound is unique due to its specific structural features and chiral nature. These characteristics make it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C20H31N3O3 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
benzyl N-[4-[(2-amino-3-methylbutanoyl)-methylamino]cyclohexyl]carbamate |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-11-9-16(10-12-17)22-20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,25) |
InChI 键 |
CFCUPNDBWFXXDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


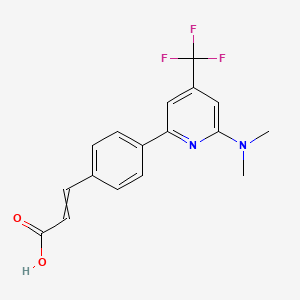
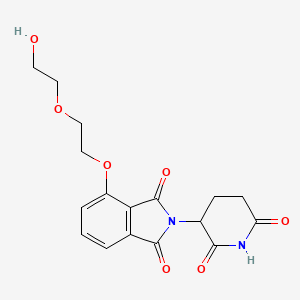
![5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)
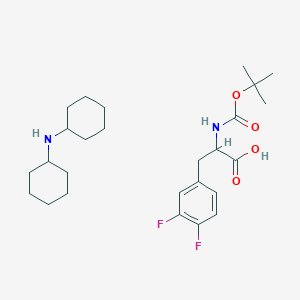

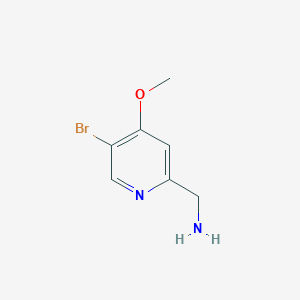

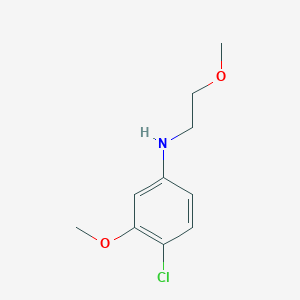
![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)

![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)



